DIOXIMA DE GLUTARALDEHÍDO

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Preparación de membranas de alcohol polivinílico (PVA) entrecruzadas La dioxima de glutaraldehído se utiliza en la preparación de membranas de PVA entrecruzadas con estructuras de gradiente . El proceso de entrecruzamiento implica el vertido de una solución acuosa de PVA pura seguida de procesos de post-entrecruzamiento superficial . Este método dota a la membrana de PVA de un grado de entrecruzamiento decreciente gradualmente desde la superficie hacia el interior . La membrana resultante conserva una buena flexibilidad y transparencia, y también posee una satisfactoria propiedad impermeable al agua .

Liberación controlada de fármacos

La dioxima de glutaraldehído se utiliza como agente de entrecruzamiento para modificar las propiedades de liberación de fármacos de los polímeros . Se ha utilizado para mejorar las propiedades de polímeros como el alcohol polivinílico, la quitina, la gelatina, los alginatos, la carragenina y las gomas de origen natural . Los productos entrecruzados son más amorfos debido a la reducción de la red de hidroxilo responsable del entrecruzamiento, la cristalinidad y la interacción con el agua .

Síntesis de Poli(ε-caprolactona)

La dioxima de glutaraldehído se utiliza en el entrecruzamiento de la esterasa termófila inmovilizada en resina macroporosa hidrofóbica para su aplicación en la síntesis de Poli(ε-caprolactona) .

Mecanismo De Acción

Target of Action

Glutaraldehyde Dioxime, also known as Glutaraldehydedioxime or (1E,5E)-N,N’-dihydroxypentane-1,5-diimine or (1E,5e)-pentanedial dioxime, primarily targets proteins . It is known to react rapidly with amine groups at around neutral pH .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between different protein molecules, leading to the creation of a network of interconnected proteins . The cross-linking process can occur through several means such as aldol condensation or Michael-type addition .

Biochemical Pathways

The cross-linking of proteins by Glutaraldehyde Dioxime can affect various biochemical pathways. It can lead to changes in protein structure and function, potentially impacting processes such as enzyme activity, signal transduction, and cellular adhesion . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glutaraldehyde Dioxime is currently limited . .

Result of Action

The cross-linking of proteins by Glutaraldehyde Dioxime can result in significant changes at the molecular and cellular levels. This includes alterations in protein structure and function, changes in cellular morphology, and potential impacts on cell viability . In particular, the compound is known for its use as a disinfectant and sterilizer , reflecting its ability to inactivate microorganisms by cross-linking their proteins .

Action Environment

The action of Glutaraldehyde Dioxime can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins can be affected by conditions such as pH , concentration , and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment. For example, it has been shown that the compound’s efficacy as a biocide can be enhanced by the addition of food-grade green chemical d-limonene .

Propiedades

IUPAC Name |

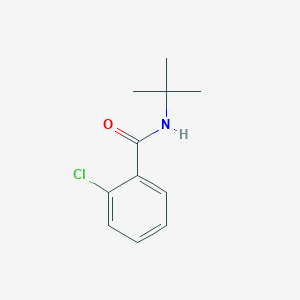

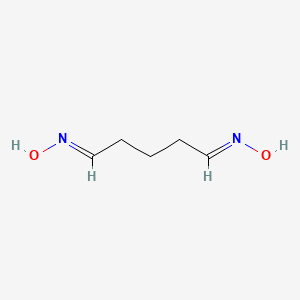

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPCDNPQAKCNP-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=NO)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=N/O)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)

![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)